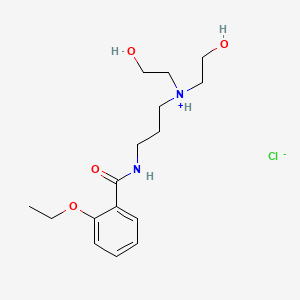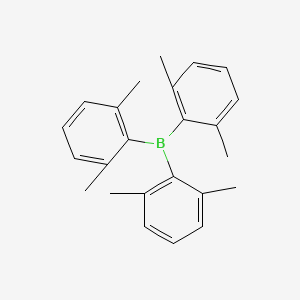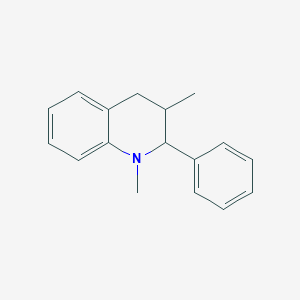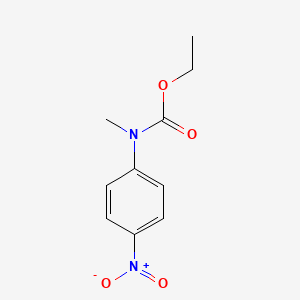
Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate is an organic compound with the molecular formula C30H42N2O4 It is known for its unique structure, which includes two diethylaminopropyl groups attached to a diphenylsuccinate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate typically involves the reaction of 2,3-diphenylsuccinic acid with 3-diethylaminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the ester linkage. The reaction mixture is usually heated to promote the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Large-scale production also requires stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The diethylaminopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylaminopropyl groups can interact with active sites on enzymes, potentially inhibiting their activity. The diphenylsuccinate core may also play a role in binding to specific molecular targets, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis[3-(dimethylamino)propyl]urea: This compound has similar structural features but differs in its functional groups and reactivity.
Bis(3-dimethylaminopropyl)amine: Another related compound with different substituents on the amine groups.
Uniqueness
Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate is unique due to its specific combination of diethylaminopropyl groups and diphenylsuccinate core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
78280-44-1 |
|---|---|
Fórmula molecular |
C30H44N2O4 |
Peso molecular |
496.7 g/mol |
Nombre IUPAC |
bis[3-(diethylamino)propyl] 2,3-diphenylbutanedioate |
InChI |
InChI=1S/C30H44N2O4/c1-5-31(6-2)21-15-23-35-29(33)27(25-17-11-9-12-18-25)28(26-19-13-10-14-20-26)30(34)36-24-16-22-32(7-3)8-4/h9-14,17-20,27-28H,5-8,15-16,21-24H2,1-4H3 |
Clave InChI |
CTLQKLYSSPOEPS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


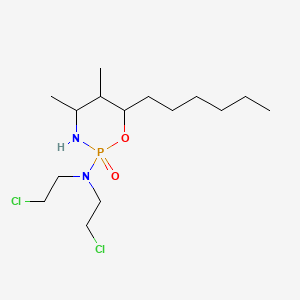
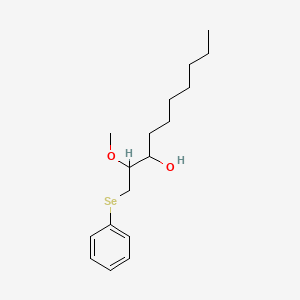
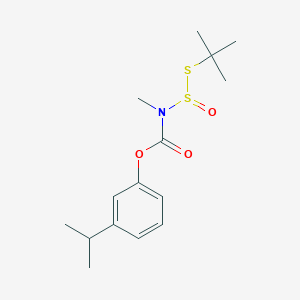
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
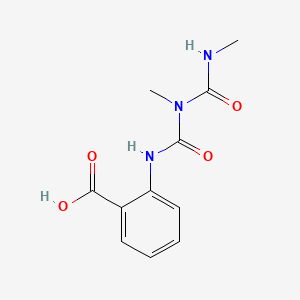
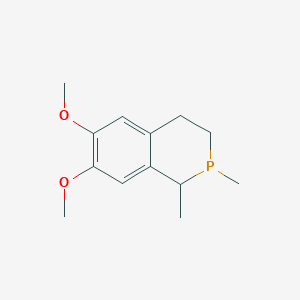
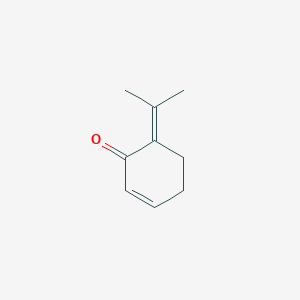
![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)

